Experimental vs. Computed LogP Discrepancy and Its Impact on Chromatographic Method Selection
The experimentally determined LogP for the target compound is 3.22 [1], whereas the PubChem XLogP3‑AA computed value is 3.0 (ΔLogP = +0.22) [2]. This difference, although modest, indicates that computational predictions may underestimate the compound's true hydrophobicity. From a procurement and method‑development standpoint, reliance on in silico LogP alone could lead to sub‑optimal choice of reverse‑phase HPLC conditions. The published SIELC method employs a MeCN/water/phosphoric acid mobile phase on a Newcrom R1 mixed‑mode column to achieve adequate retention and peak shape for this moderately lipophilic hydrazone [1].
| Evidence Dimension | LogP (octanol‑water partition coefficient) |
|---|---|
| Target Compound Data | LogP = 3.22 (experimental, SIELC algorithm) [1] |
| Comparator Or Baseline | PubChem XLogP3‑AA = 3.0 (in silico prediction) [2] |
| Quantified Difference | ΔLogP = +0.22 (experimental higher than computed) |
| Conditions | SIELC proprietary algorithm vs. PubChem XLogP3‑AA 3.0 prediction method |
Why This Matters
A 0.22 LogP unit difference can alter reverse‑phase retention by several minutes, making experimental LogP the more reliable parameter for HPLC method transfer and quality‑control specification setting during procurement.
- [1] SIELC Technologies, Separation of Ethyl 3-(2-(2-chloro-4,6-dimethylphenyl)hydrazino)-3-iminopropionate on Newcrom R1 HPLC column, 16 May 2018. View Source
- [2] PubChem Compound Summary for CID 5744179, Ethyl 3-(2-(2-chloro-4,6-dimethylphenyl)hydrazino)-3-iminopropionate, Computed Properties – XLogP3‑AA, U.S. National Library of Medicine, accessed 2026-04-29. View Source
